6-(4-Nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
6-(4-Nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 6-(4-Nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclization of 3(5)-aminopyrazoles with appropriate reagents. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process . Industrial production methods may involve optimizing these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Cyclization: The compound can form additional rings through intramolecular cyclization reactions.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(4-Nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines, such as 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one . These compounds share similar structural features but may have different biological activities and properties. The uniqueness of 6-(4-Nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid lies in its specific substitution pattern and the resulting biological activities .
Properties
CAS No. |
1003993-03-0 |
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Molecular Formula |
C10H6N6O4 |
Molecular Weight |
274.19 g/mol |
IUPAC Name |
6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C10H6N6O4/c17-10(18)8-1-9-11-2-6(4-15(9)13-8)14-5-7(3-12-14)16(19)20/h1-5H,(H,17,18) |
InChI Key |
OZIVHXXZQWCEOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1C(=O)O)N3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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